5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method employs the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing environmental impact. The use of continuous flow reactors and green chemistry principles is being investigated to achieve more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- N-(3-amino-4-methylphenyl)benzamide
Uniqueness
5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific structural features and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-5-11(6-4-9)8-14-13(16)12-7-10(2)17-15-12/h3-7H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERSWJOEOVPPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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